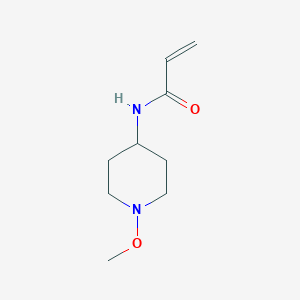
N-(1-Methoxypiperidin-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methoxypiperidin-4-yl)prop-2-enamide, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. MPPA is a piperidine derivative that is synthesized through a specific method, which will be discussed in This paper aims to provide an overview of MPPA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of N-(1-Methoxypiperidin-4-yl)prop-2-enamide is still being studied, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. N-(1-Methoxypiperidin-4-yl)prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation. N-(1-Methoxypiperidin-4-yl)prop-2-enamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
N-(1-Methoxypiperidin-4-yl)prop-2-enamide has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and multiple sclerosis. N-(1-Methoxypiperidin-4-yl)prop-2-enamide has also been shown to inhibit tumor growth in animal models of cancer. Additionally, N-(1-Methoxypiperidin-4-yl)prop-2-enamide has been shown to have a low toxicity profile, making it a potentially safe and effective drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-Methoxypiperidin-4-yl)prop-2-enamide is its versatility in laboratory experiments. It can be easily synthesized and purified, making it an accessible compound for researchers. Additionally, N-(1-Methoxypiperidin-4-yl)prop-2-enamide has been shown to have a low toxicity profile, making it a safe compound to work with. However, one limitation of N-(1-Methoxypiperidin-4-yl)prop-2-enamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-(1-Methoxypiperidin-4-yl)prop-2-enamide. One potential direction is the development of N-(1-Methoxypiperidin-4-yl)prop-2-enamide-based drugs for the treatment of inflammatory diseases such as arthritis and multiple sclerosis. Another potential direction is the development of N-(1-Methoxypiperidin-4-yl)prop-2-enamide-based drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-Methoxypiperidin-4-yl)prop-2-enamide and its potential applications in medicinal chemistry.
Méthodes De Synthèse
N-(1-Methoxypiperidin-4-yl)prop-2-enamide is synthesized through a specific method that involves the reaction of piperidine with prop-2-enoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(1-Methoxypiperidin-4-yl)prop-2-enamide. This synthesis method has been optimized to produce high yields of N-(1-Methoxypiperidin-4-yl)prop-2-enamide with excellent purity.
Applications De Recherche Scientifique
N-(1-Methoxypiperidin-4-yl)prop-2-enamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases such as arthritis and multiple sclerosis. N-(1-Methoxypiperidin-4-yl)prop-2-enamide has also been shown to have antitumor activity, making it a potential candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
N-(1-methoxypiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-3-9(12)10-8-4-6-11(13-2)7-5-8/h3,8H,1,4-7H2,2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYZTTWWGGNZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1CCC(CC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

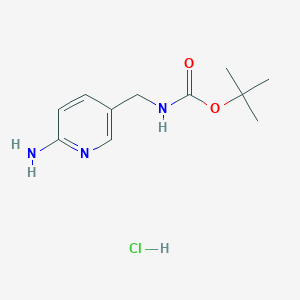
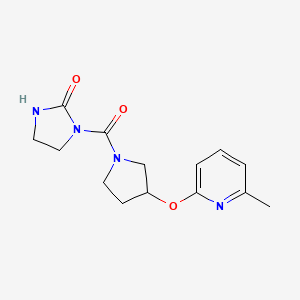
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2986039.png)
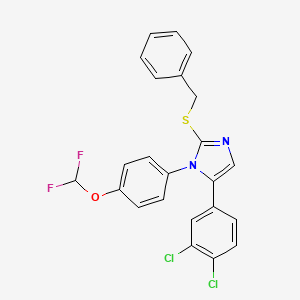
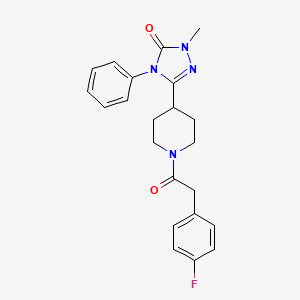
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2986044.png)
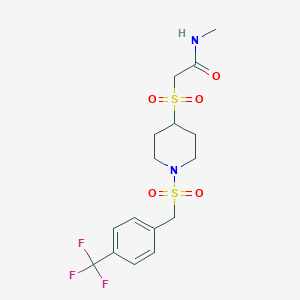
![2-chloro-N-(2-phenoxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2986046.png)
![N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2986047.png)
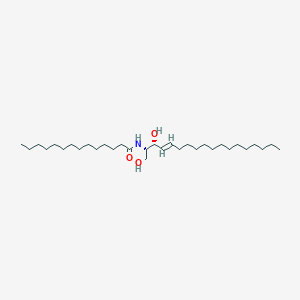
![1,3-dimethyl-7-(3-methylbenzyl)-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2986049.png)
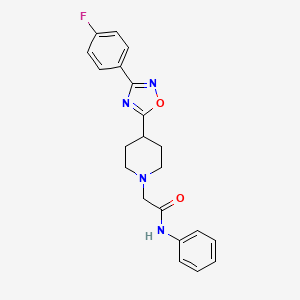
![6-Chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2986055.png)
![3-{1-[2-(Benzylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2986058.png)